6-Fluoroquinoline-3-carboxamide
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Overview
Description
6-Fluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-3-carboxamide typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved through direct fluorination or nucleophilic substitution reactions.
Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide group through amidation reactions using suitable amines and coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antibacterial and anticancer agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the disruption of DNA replication and transcription.
Aryl Hydrocarbon Receptor: It acts as an agonist, modulating immune responses and reducing inflammation.
Comparison with Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 6-Fluoronaphthyridine-3-carboxylic acid
- Quinoline-3-carboxamide
Uniqueness: 6-Fluoroquinoline-3-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and provides distinct chemical properties compared to its non-fluorinated analogs. This fluorination often results in improved pharmacokinetic properties and increased potency in therapeutic applications.
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
MSCMCKDEFJEURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)N |
Origin of Product |
United States |
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